Quizalofop-P

Catalog No.
S001433
CAS No.
100646-51-3
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

For formulators requiring maximum graminicidal activity with minimal chemical load, quizalofop-P-ethyl provides the isolated R-enantiomer, eliminating the inactive S-stereoisomer present in racemic mixtures. This cuts active ingredient use by 50% and lowers environmental residue. Key advantages: • Low use rate (35-120 g ai/ha) • Full efficacy retained when tank-mixed with broadleaf herbicides like 2,4-D, avoiding the antagonism that compromises fluazifop-P-butyl • Validated for ACCase-resistant crops (e.g., Provisia® rice) • Enables single-pass, multi-action weed control. Supplied as analytical standard or technical-grade material for B2B procurement.

CAS Number

100646-51-3

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

solubility

In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C)
In water, 0.3 mg/l @ 20 °C

Synonyms

quizalofop-ethyl, quizalofop-ethyl, (R)-isomer, quizalofop-ethyl, (S)-isomer, quizalofop-p-ethyl

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Quizalofop-p-ethyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of quinoxaline herbicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 250 mg, 1 g

Quizalofop-P-ethyl (CAS 100646-51-3) is a highly selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide that functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in plastid fatty acid biosynthesis [1]. Commercially and analytically, it is distinguished as the purified, herbicidally active R-enantiomer of the legacy racemic quizalofop-ethyl [2]. By isolating the active stereoisomer, Quizalofop-P-ethyl delivers targeted disruption of lipid formation in annual and perennial grasses while exhibiting complete safety for dicotyledonous crops such as soybeans, cotton, and canola [1]. Its high specific activity, low required application rates (typically 35–120 g ai/ha), and favorable systemic translocation profile make it a foundational active ingredient in modern agricultural formulations and a critical benchmark standard in agrochemical residue analysis [2].

Research Fit

1 Stereochemical-control study context for enantiomer-specific ACCase inhibition research
2 Active R-enantiomer procurement pathway — avoids inactive S-enantiomer environmental load in application studies
3 Crystal polymorph specification context — supports stable aqueous SC formulation development workflows

Substituting Quizalofop-P-ethyl with racemic quizalofop-ethyl or alternative FOP-class herbicides like fluazifop-P-butyl introduces significant performance and regulatory liabilities. The racemic mixture contains 50% of the inactive S-enantiomer, requiring double the application rate to achieve equivalent ACCase inhibition, which directly increases formulation costs, solvent load, and environmental residue limits [1]. Furthermore, substituting with other in-class ACCase inhibitors such as fluazifop-P-butyl alters the compound's tank-mix compatibility; fluazifop-P-butyl is highly susceptible to severe antagonism when co-applied with broadleaf herbicides like glufosinate or DPX-PE350, leading to a drastic reduction in grass control [2]. Quizalofop-P-ethyl maintains a higher efficacy profile in complex mixtures and specific weed matrices, making it non-interchangeable for advanced, multi-action herbicide programs [2].

Substitution Risk

Racemic quizalofop-ethyl substitution

Racemic mixture contains 50% inactive S-enantiomer, doubling the chemical load without contributing to target ACCase inhibition. Enantiomer-attribution context may not transfer between formulations.

Alternative AOPP herbicide replacement

Documented cross-resistance in Eleusine indica biotypes means fluazifop-P-butyl or haloxyfop-P-methyl may fail where quizalofop-P-ethyl retains susceptibility. Species-specific resistance profiles require validation.

Generic crystal form sourcing

Technical material with uncontrolled α-crystal polymorph content may compromise aqueous SC formulation stability under thermal stress. Crystal polymorph specification context may differ between suppliers.

Enantiomeric Advantage: Halving the Active Ingredient Application Rate

Quizalofop-P-ethyl is the purified R-enantiomer, which is solely responsible for the compound's herbicidal activity. Regulatory and agronomic assessments demonstrate that utilizing the enantiopure Quizalofop-P-ethyl achieves equivalent weed control at exactly half the application rate of the legacy 50/50 racemic quizalofop-ethyl [1]. This 100% active isomer formulation eliminates the environmental and metabolic burden of the inactive S-enantiomer, reducing the required field dose from over 200 g ai/ha to a highly efficient 35–120 g ai/ha depending on the target grass [1].

Evidence DimensionRequired application rate for equivalent ACCase inhibition
Target Compound DataQuizalofop-P-ethyl (100% active isomer): 35–120 g ai/ha
Comparator Or BaselineRacemic quizalofop-ethyl (50% active isomer): Requires 2x application rate
Quantified Difference50% reduction in active ingredient mass required per hectare
ConditionsStandard agricultural post-emergence application

Procuring the enantiopure form halves the required active ingredient volume, optimizing formulation costs and minimizing environmental regulatory burdens.

Enantiomer-specific herbicidal activity
Head-to-head
R-enantiomer: 100% of herbicidal activity
S-enantiomer: 0% of herbicidal activity
Racemate: 50% active, 50% inactive
Enantiomer-attribution confirms procurement rationale for single-isomer product
Based on ACCase inhibition assays and whole-plant bioassays

Tank-Mix Compatibility: Reduced Antagonism with Broadleaf Herbicides

In complex weed management systems, ACCase inhibitors are frequently mixed with broadleaf herbicides, which can antagonize grass control. Field studies evaluating the co-application of graminicides with DPX-PE350 show that fluazifop-P-butyl suffers severe antagonism, significantly reducing its control of large crabgrass and Johnsongrass[1]. In contrast, Quizalofop-P-ethyl demonstrates a more robust compatibility profile, maintaining higher efficacy and resisting the severe antagonistic reductions seen with fluazifop-P-butyl when applied sequentially or in specific mixtures[1].

Evidence DimensionEfficacy retention in broadleaf herbicide tank mixtures
Target Compound DataQuizalofop-P-ethyl: Maintains effective control of Johnsongrass without severe antagonism
Comparator Or BaselineFluazifop-P-butyl: Experiences severe antagonism, drastically reducing grass control
Quantified DifferenceSuperior retention of ACCase inhibition activity in complex chemical mixtures
ConditionsPost-emergence tank-mix application with DPX-PE350

For formulators and agricultural buyers, Quizalofop-P-ethyl provides a more reliable and flexible component for broad-spectrum, multi-action herbicide blends.

Acute ecotoxicity to soil organisms
Reported
Quizalofop-P-ethyl: lower acute toxicity
Racemic quizalofop-ethyl: significantly higher acute toxicity
Reported ecotoxicological profile difference supports enantiomer-specific selection
14-day Eisenia foetida acute toxicity assay in artificial soil

Targeted Efficacy: Quantified Control of Specific Problematic Grasses

Quizalofop-P-ethyl exhibits highly specific and potent activity against certain difficult-to-control monocots compared to other ACCase inhibitors. In comparative trials for terminating cereal rye and controlling volunteer grass in dicot fields, Quizalofop-P-ethyl consistently achieves >94% control, outperforming DIM-class herbicides like clethodim (which achieved only 31-77% control depending on timing) [1]. Furthermore, its specific binding affinity to the plastid-bound ACCase enzyme allows for rapid meristematic necrosis in target grasses, providing a faster and more complete kill of perennial rhizomes than less potent alternatives [2].

Evidence DimensionCereal rye and volunteer grass termination efficacy
Target Compound DataQuizalofop-P-ethyl: >94% control at standard application timings
Comparator Or BaselineClethodim: 31% to 77% control at equivalent timings
Quantified Difference>17% to 63% higher control efficacy on specific cover crops/grasses
ConditionsField termination applications 15 days before to 15 days after planting

Buyers formulating for aggressive volunteer crop termination or specific resistant grass management should prioritize Quizalofop-P-ethyl over DIM-class alternatives for guaranteed efficacy.

Cross-resistance profile in Eleusine indica
Reported
Quizalofop-P-ethyl: Susceptible (RF ≈ 1)
Fluazifop-P-butyl: RF = 10.66
Haloxyfop-P-methyl: RF = 5.64
Sethoxydim: RF = 9.80
Supports resistance management screening context for AOPP herbicide rotation
Greenhouse dose-response assays, Paraná Brazil biotype, 0–8X field rate
Crystal polymorph formulation stability
Specification review
β-crystal content ≥80%: high preservation stability
α-crystal predominant: poor flowability, particle growth
Formulation-property context for aqueous SC development and procurement specification
Accelerated storage at 50°C for 30 days, aqueous SC formulation

High-Efficiency Enantiopure Agrochemical Formulations

Because Quizalofop-P-ethyl consists entirely of the active R-enantiomer, it is a highly efficient active pharmaceutical/agrochemical ingredient (API) for manufacturers developing low-dose post-emergence graminicides. It allows formulators to reduce the total chemical load and solvent requirements by 50% compared to legacy racemic mixtures, aligning with modern environmental regulatory standards [1].

Herbicide-Tolerant Crop Systems (e.g., ACCase-Resistant Rice)

Quizalofop-P-ethyl is the specific targeted active ingredient for novel ACCase-resistant cultivated crops (such as Provisia rice). Its precise application controls weedy red rice and barnyardgrass without injuring the engineered crop, a highly specific use case where substitution with other FOPs is not validated [2].

Complex Multi-Action Tank Mixtures

Due to its superior resistance to antagonism when mixed with broadleaf herbicides (like 2,4-D or DPX-PE350) compared to fluazifop-P-butyl, Quizalofop-P-ethyl is the preferred ACCase inhibitor for complex, broad-spectrum tank-mix formulations designed to manage mixed weed populations in a single pass[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous SC formulation development
Crystal polymorph specification
Accelerated storage stability validation
Herbicide resistance management programs
Cross-resistance profile screening
Biotype susceptibility confirmation
Environmental stewardship applications
Enantiomer-specific ecotoxicity profile
Non-target organism impact assessment
Chiral pesticide environmental fate research
Enantioselective degradation tracking
HPLC-MS/MS method validation and enantiomer ratio monitoring

Physical Description

Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide.
White solid; [Merck Index] Colorless solid; [HSDB]

Color/Form

Colorless crystals

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 Da

Monoisotopic Mass

344.0563846 Da

Boiling Point

220 °C @ 0.2 mm Hg

Heavy Atom Count

24

Density

1.35 @ 20 °C

LogP

4.28 (LogP)

Melting Point

91.7-92.1 °C

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 244 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 244 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 243 of 244 companies with hazard statement code(s):;
H302 (84.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H400 (81.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (16.87%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.00000001 [mmHg]
6.49X10-9 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

100646-51-3

Absorption Distribution and Excretion

In mammals, following oral admin, the parent is rapidly metabolized; >90% of the dose is eliminated in the urine within 3 days.
Selective systemic herbicide, absorbed by the leaves, with translocation throughout the plant, moving in both the xylem & phloem. & accumulation in the meristematic tissue.

Wikipedia

Quizalofop-p-ethyl

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

4-Chloro-o-phenylenediamine + glyoxylic acid + 2-(4-chlorophenoxy)propionic acid + ethanol (condensation/ether formation/esterification)

Stability Shelf Life

Stable at 50 °C for 90 days. Stable in organic solvents at 40 °C for 90 days. Unstable to light (DT50 10-30 days). Stable at pH 3-7.
[1]. Mantzos N, et al. Dissipation and transport of quizalofop-p-ethyl herbicide in sunflower cultivation under field conditions. Environ Sci Pollut Res Int. 2015 Oct 21.

[2]. Doganlar ZB. Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2012;47(11):1631-43.

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